molecular formula C19H20FNO2 B2678780 N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(3-fluoro-4-methylphenyl)propanamide CAS No. 2320663-42-9

N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(3-fluoro-4-methylphenyl)propanamide

Cat. No.: B2678780
CAS No.: 2320663-42-9
M. Wt: 313.372
InChI Key: AEBSHDXGKSZFTA-UHFFFAOYSA-N
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Description

N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(3-fluoro-4-methylphenyl)propanamide: is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzofuran ring, a fluorinated phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(3-fluoro-4-methylphenyl)propanamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-fluoro-4-methylbenzoyl chloride and an aluminum chloride catalyst.

    Amide Bond Formation: The final step involves the coupling of the benzofuran derivative with 3-(3-fluoro-4-methylphenyl)propanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.

    Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(3-fluoro-4-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(3-fluoro-4-methylphenyl)propanamide involves its interaction with specific molecular targets. The benzofuran ring and the fluorinated phenyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-phenylpropanamide: Lacks the fluorine and methyl groups on the phenyl ring.

    N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(4-fluorophenyl)propanamide: Lacks the methyl group on the phenyl ring.

    N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(3-methylphenyl)propanamide: Lacks the fluorine atom on the phenyl ring.

Uniqueness

N-((2,3-dihydrobenzofuran-3-yl)methyl)-3-(3-fluoro-4-methylphenyl)propanamide is unique due to the presence of both the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-13-6-7-14(10-17(13)20)8-9-19(22)21-11-15-12-23-18-5-3-2-4-16(15)18/h2-7,10,15H,8-9,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBSHDXGKSZFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)NCC2COC3=CC=CC=C23)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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